molecular formula C12H23ClO2 B14304419 11-Chlorododecanoic acid CAS No. 119105-74-7

11-Chlorododecanoic acid

Cat. No.: B14304419
CAS No.: 119105-74-7
M. Wt: 234.76 g/mol
InChI Key: WSJSRTKETCZHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Chlorododecanoic acid is a chlorinated fatty acid with the molecular formula C12H23ClO2 It is a derivative of dodecanoic acid, where a chlorine atom is substituted at the 11th carbon position

Preparation Methods

11-Chlorododecanoic acid can be synthesized through a two-step process. The first step involves the selective chlorination of dodecanoic acid at the alpha position using molecular chlorine. This reaction is typically carried out in a cylindrical glass reactor equipped with a stirrer . The intermediate product, alpha-chlorododecanoic acid, is then further reacted with trimethylamine in a hermetic reactor to yield the final product .

Chemical Reactions Analysis

11-Chlorododecanoic acid undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents for this reaction include trimethylamine and other nucleophiles.

    Oxidation: The compound can be oxidized to form 11-oxododecanoic acid.

    Reduction: Reduction reactions can convert the compound into various derivatives, depending on the reducing agents used.

Scientific Research Applications

11-Chlorododecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Chlorododecanoic acid primarily involves nucleophilic substitution reactions. The chlorine atom at the 11th position creates a strong inductive effect, making the carbon atom more susceptible to nucleophilic attack. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, displacing the chlorine atom .

Comparison with Similar Compounds

11-Chlorododecanoic acid can be compared with other chlorinated fatty acids, such as 12-chlorododecanoic acid and 11-oxododecanoic acid.

Properties

CAS No.

119105-74-7

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

11-chlorododecanoic acid

InChI

InChI=1S/C12H23ClO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)

InChI Key

WSJSRTKETCZHHK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.